1-(5-Bromofuran-2-yl)ethane-1,2-diamine
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Overview
Description
1-(5-Bromofuran-2-yl)ethane-1,2-diamine is a chemical compound with the molecular formula C6H9BrN2O and a molecular weight of 205.05 g/mol . This compound features a brominated furan ring attached to an ethane-1,2-diamine moiety, making it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromofuran-2-yl)ethane-1,2-diamine typically involves the bromination of furan followed by the introduction of the ethane-1,2-diamine group. The reaction conditions often require a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The subsequent step involves the reaction of the brominated furan with ethane-1,2-diamine under controlled conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromofuran-2-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Formation of furan derivatives with oxidized functional groups.
Reduction: Formation of reduced furan derivatives.
Substitution: Formation of substituted furan derivatives with various functional groups.
Scientific Research Applications
1-(5-Bromofuran-2-yl)ethane-1,2-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(5-Bromofuran-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The brominated furan ring and ethane-1,2-diamine moiety can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(5-Chlorofuran-2-yl)ethane-1,2-diamine
- 1-(5-Iodofuran-2-yl)ethane-1,2-diamine
- 1-(5-Methylfuran-2-yl)ethane-1,2-diamine
Comparison: 1-(5-Bromofuran-2-yl)ethane-1,2-diamine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and methyl analogs. The bromine atom can participate in specific substitution reactions and influence the compound’s biological activity .
Properties
Molecular Formula |
C6H9BrN2O |
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Molecular Weight |
205.05 g/mol |
IUPAC Name |
1-(5-bromofuran-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C6H9BrN2O/c7-6-2-1-5(10-6)4(9)3-8/h1-2,4H,3,8-9H2 |
InChI Key |
PHQQZCQFDTVJTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)C(CN)N |
Origin of Product |
United States |
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